molecular formula C11H10N2O4 B13042926 5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid

5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid

Cat. No.: B13042926
M. Wt: 234.21 g/mol
InChI Key: IGWARWVTLONLGM-UHFFFAOYSA-N
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Description

5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid typically involves the reaction of indazole derivatives with appropriate carboxyethylating agents. One common method involves the use of 1-carboxyethyl bromide as the carboxyethylating agent, which reacts with the indazole derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The indazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate various biological pathways and interactions due to its ability to interact with specific molecular targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-carboxyethyl)-2-(phenylthio)phenylacetic acid
  • 1-carboxyethyl-4,4’-bipyridine
  • N-(1-carboxyethyl)-alanine

Uniqueness

5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid is unique due to its indazole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

5-(1-carboxyethyl)-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O4/c1-5(10(14)15)6-2-3-8-7(4-6)9(11(16)17)13-12-8/h2-5H,1H3,(H,12,13)(H,14,15)(H,16,17)

InChI Key

IGWARWVTLONLGM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NN=C2C(=O)O)C(=O)O

Origin of Product

United States

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